molecular formula C22H23NO5 B215650 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate

3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Cat. No. B215650
M. Wt: 381.4 g/mol
InChI Key: VDKOGNUUZLMWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate is not fully understood. However, several studies have suggested that the compound exerts its pharmacological effects by interacting with various targets, including enzymes, receptors, and ion channels. For instance, some studies have reported that 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of inflammatory mediators.
Biochemical and Physiological Effects
3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has been shown to exhibit several biochemical and physiological effects. For instance, some studies have reported that the compound exhibits potent anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, some studies have suggested that 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has antitumor effects by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate in lab experiments is its potent pharmacological activities, which make it an attractive candidate for the development of new drugs. Additionally, the compound is relatively stable and can be easily synthesized in the laboratory. However, one of the limitations of using 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate in lab experiments is its complex synthesis process, which requires several steps and can be time-consuming.

Future Directions

Several future directions can be explored in the research of 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate. One of the possible directions is to investigate the compound's potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, future studies can focus on elucidating the compound's mechanism of action and identifying its molecular targets. Finally, further research can be conducted to optimize the synthesis process of 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate to improve its yield and reduce its cost.
Conclusion
In conclusion, 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a chemical compound that exhibits potent pharmacological activities and has potential applications in various fields, including drug development. The compound's synthesis process is complex, but it can be easily synthesized in the laboratory. Future studies can explore the compound's potential applications in the treatment of other diseases, elucidate its mechanism of action, and optimize its synthesis process.

Synthesis Methods

The synthesis of 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex process that involves several steps. The starting material for the synthesis is 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid, which is reacted with 3,3-dimethyl-1-butanol in the presence of a catalyst to form the corresponding ester. The ester is then subjected to a series of reactions, including hydrolysis, decarboxylation, and cyclization, to form the final product.

Scientific Research Applications

3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has been used in various scientific research studies due to its potential applications in different fields. One of the significant applications of this compound is in the development of new drugs. Several studies have reported that 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate exhibits potent pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects.

properties

Product Name

3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

(3,3-dimethyl-2-oxobutyl) 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate

InChI

InChI=1S/C22H23NO5/c1-22(2,3)16(24)11-28-21(27)12-6-8-15(9-7-12)23-19(25)17-13-4-5-14(10-13)18(17)20(23)26/h4-9,13-14,17-18H,10-11H2,1-3H3

InChI Key

VDKOGNUUZLMWFL-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)COC(=O)C1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C=C4

Canonical SMILES

CC(C)(C)C(=O)COC(=O)C1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C=C4

Origin of Product

United States

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